Thieno[2,3-C]pyridine-2-carbaldehyde
Overview
Description
Thieno[2,3-C]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the second position of the pyridine ring.
Mechanism of Action
Mode of Action
For instance, the compound’s interaction with the ATP pocket has been noted, suggesting potential ways to optimize the molecule .
Biochemical Pathways
Given its potential interaction with the atp pocket , it’s plausible that it may influence pathways related to energy metabolism
Result of Action
Some studies suggest that related compounds may have cytotoxic effects
Action Environment
For instance, the storage temperature for Thieno[2,3-C]pyridine-2-carbaldehyde is recommended to be at room temperature or 28°C .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-C]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been identified as a potential inhibitor of G protein-coupled receptor kinase 2 (GRK2), a kinase involved in the regulation of G protein-coupled receptors (GPCRs). The interaction between this compound and GRK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the kinase’s active site . Additionally, this compound has been shown to interact with other biomolecules, such as ATP, by mimicking its binding mode and thus interfering with kinase activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting key signaling pathways, such as the MAPK/ERK pathway. This disruption leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell cycle arrest and apoptosis . Furthermore, this compound has been reported to affect normal cells by modulating their response to external stimuli, thereby influencing cell signaling and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as a competitive inhibitor of GRK2 by occupying the ATP-binding pocket of the kinase, thereby preventing ATP from binding and phosphorylating target proteins . Additionally, this compound can induce conformational changes in the kinase, leading to its inactivation. These interactions result in the inhibition of downstream signaling pathways and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, this compound can bind to serum proteins, such as albumin, which aids in its systemic distribution and prolongs its half-life in the bloodstream .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with kinases and other signaling proteins . Post-translational modifications, such as phosphorylation, can further direct this compound to specific cellular compartments, such as the nucleus or mitochondria, thereby modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-C]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-bromo-thiophene, followed by esterification and reduction to form the desired carbaldehyde . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-C]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Thieno[2,3-C]pyridine-2-carboxylic acid.
Reduction: Thieno[2,3-C]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thieno[2,3-C]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thieno[3,2-C]pyridine-2-carbaldehyde
- Thieno[2,3-B]pyridine-2-carbaldehyde
Comparison: Thieno[2,3-C]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the position of the aldehyde group. Compared to Thieno[3,2-C]pyridine-2-carbaldehyde, it has different electronic properties and reactivity, which can influence its biological activity and synthetic applications .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSKUUMKOLSXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444275 | |
Record name | THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203922-18-3 | |
Record name | THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-c]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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